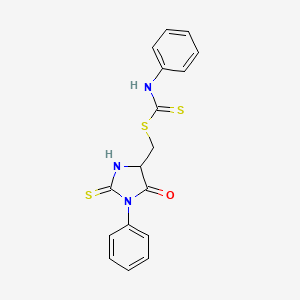

PTH-(S-phenylthiocarbamyl)cysteine

説明

PTH-(S-phenylthiocarbamyl)cysteine is a useful research compound. Its molecular formula is C17H15N3OS3 and its molecular weight is 373.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electrochemical Analysis of Proteins

Vilaseca et al. (2009) demonstrated the use of PTH-cysteine in the electrochemical analysis of proteins. They utilized adsorptive stripping square-wave voltammetry for the study of cysteine derivatives. This method allows for the optimization of instrumental and chemical conditions, offering a new approach to protein analysis with a low detection limit and high reproducibility (Vilaseca et al., 2009).

Protein Sequence Analysis

Brune (1992) explored the alkylation of cysteine in proteins for sequence analysis. The study highlighted the utility of PTH-cysteine derivatives, particularly PTH-Cys-S-Pam, in the identification of cysteine during protein sequencing. This method enhances the separation of PTH-amino acids by HPLC, thus aiding in protein sequencing (Brune, 1992).

High-Performance Liquid Chromatography (HPLC)

Molnár-Perl and Morvai (1992) conducted research on the HPLC analysis of cystine and cysteine as PTH derivatives. Their approach provided a novel way to analyze these amino acids in protein hydrolyzates, demonstrating the versatility of PTH derivatives in HPLC applications (Molnár-Perl & Morvai, 1992).

Mass Spectral Analysis of Proteins

Tschesche, Schneider, and Wachter (1972) utilized PTH derivatives in the mass spectral analysis of proteins. Their study provided insights into the use of PTH derivatives, particularly for cysteine, in the identification and quantification of amino acids during the Edman degradation of proteins and peptides (Tschesche et al., 1972).

Biosensing Applications

Özcan et al. (2014) showcased the application of PTH-cysteine in biosensing systems. They used an antibody(anti-parathyroid hormone) in a biosensor for parathyroid hormone determination, demonstrating the versatility of PTH derivatives in biosensing technologies. This method leveraged single-frequency impedance analysis, highlighting the potential of PTH derivatives in innovative biosensor applications (Özcan et al., 2014).

PTEN Inhibition for Medical Research

Rosivatz et al. (2006) investigated the use of small-molecule inhibitors of PTEN, a phosphatase with significant implications in insulin-dependent signaling and type II diabetes. This research provides a foundation for developing targeted therapies, with PTEN being a critical enzyme in various cellular processes. Their work signifies the broader scope of PTH-related compounds in pharmaceutical research (Rosivatz et al., 2006).

Investigation of Hormone Mutations and Impairments

Lee et al. (2015) conducted a study on a homozygous [Cys25]PTH(1‐84) mutation, which impairs the PTH/PTHrP receptor. This research provides insights into the genetic underpinnings of idiopathic hypoparathyroidism and pseudohypoparathyroidism. It highlights the application of PTH derivatives in understanding and potentially treating hormone-related disorders (Lee et al., 2015).

Redox Regulation Studies

Yu, Li, and Whorton (2005) examined the redox regulation of PTEN by S-Nitrosothiols. Their work sheds light on the redox state of PTEN's active site cysteine and how it's influenced by oxidative modifications. This research is pivotal in understanding the biochemical pathways and regulatory mechanisms of critical cellular enzymes (Yu et al., 2005).

特性

IUPAC Name |

(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methyl N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS3/c21-15-14(11-24-17(23)18-12-7-3-1-4-8-12)19-16(22)20(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,23)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFOAIHDKYNTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)SCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393164 | |

| Record name | PTH-(S-phenylthiocarbamyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4094-50-2 | |

| Record name | PTH-(S-phenylthiocarbamyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)

![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1609016.png)

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine](/img/structure/B1609023.png)

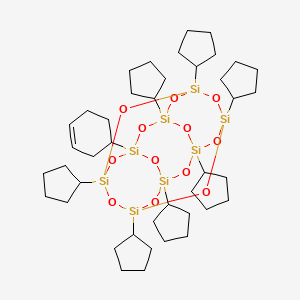

![1,3,5,7,9,11-Octacyclopentyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol](/img/structure/B1609024.png)